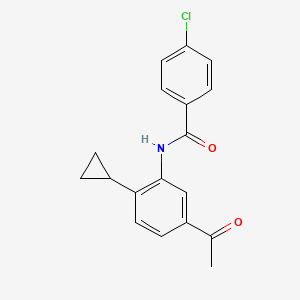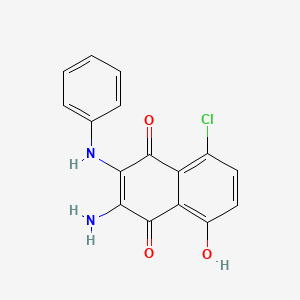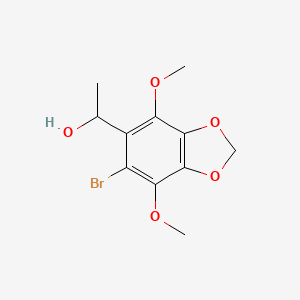
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-アセチル-2-シクロプロピルフェニル)-4-クロロベンザミドは、さまざまな科学研究分野で潜在的な用途を持つ合成有機化合物です。この化合物は、アセチル基、シクロプロピル基、クロロベンザミド部分の存在によって特徴付けられ、これらがそのユニークな化学的性質に貢献しています。
準備方法
合成経路と反応条件
N-(5-アセチル-2-シクロプロピルフェニル)-4-クロロベンザミドの合成は、通常、5-アセチル-2-シクロプロピルフェニルアミンを4-クロロベンゾイルクロリドでアシル化することにより行われます。この反応は、トリエチルアミンまたはピリジンなどの塩基の存在下で行われ、反応中に生成される塩酸を中和します。反応混合物は通常、ジクロロメタンまたはトルエンなどの有機溶媒中で還流され、目的生成物の生成が促進されます。
工業生産方法
N-(5-アセチル-2-シクロプロピルフェニル)-4-クロロベンザミドの工業生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと自動システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
N-(5-アセチル-2-シクロプロピルフェニル)-4-クロロベンザミドは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: アセチル基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化することができます。
還元: アセチル部分のカルボニル基は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用してアルコールに還元することができます。
置換: ベンザミド部分の塩素原子は、適切な条件下でアミンまたはチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下のアミンまたはチオール。
生成される主要な生成物
酸化: N-(5-カルボキシ-2-シクロプロピルフェニル)-4-クロロベンザミドの生成。
還元: N-(5-(1-ヒドロキシエチル)-2-シクロプロピルフェニル)-4-クロロベンザミドの生成。
置換: N-(5-アセチル-2-シクロプロピルフェニル)-4-(置換)ベンザミドの生成。
科学研究の応用
N-(5-アセチル-2-シクロプロピルフェニル)-4-クロロベンザミドは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について探求されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(5-アセチル-2-シクロプロピルフェニル)-4-クロロベンザミドの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、特定の酵素または受容体を阻害することにより、観察された生物学的効果につながる可能性があります。正確な分子メカニズムと関与する経路を解明するには、詳細な研究が必要です。
類似化合物との比較
類似化合物
- N-(5-アセチル-2-シクロプロピルフェニル)-4-メチルベンザミド
- N-(5-アセチル-2-シクロプロピルフェニル)チオフェン-2-カルボキサミド
独自性
N-(5-アセチル-2-シクロプロピルフェニル)-4-クロロベンザミドは、クロロベンザミド部分の存在により、類似体と比較して異なる化学的および生物学的特性を示すため、ユニークです。塩素原子は、化合物の反応性と生物学的標的との相互作用に影響を与える可能性があり、研究開発にとって貴重な化合物となっています。
特性
分子式 |
C18H16ClNO2 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
N-(5-acetyl-2-cyclopropylphenyl)-4-chlorobenzamide |
InChI |
InChI=1S/C18H16ClNO2/c1-11(21)14-6-9-16(12-2-3-12)17(10-14)20-18(22)13-4-7-15(19)8-5-13/h4-10,12H,2-3H2,1H3,(H,20,22) |
InChIキー |
CUBZIXLMDDFCGW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)C2CC2)NC(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-(1,3-benzodioxol-5-yl)-3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]propanoate](/img/structure/B11046538.png)

![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11046556.png)
![3-{1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11046568.png)
![1-(4-Chlorophenyl)-3-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11046569.png)
![4,5-Dimethoxy-2-[(4-methylphenyl)carbonyl]benzonitrile](/img/structure/B11046582.png)

![7-(3,5-dichlorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11046585.png)
![4,4,8-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11046590.png)
![5-[(3-methylphenyl)amino]-3-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-naphtho[2,3-g]indole-6,11-dione](/img/structure/B11046596.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11046604.png)
![4-Amino-1-(4-chlorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046611.png)
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B11046623.png)
![1-[3-(Diethylamino)prop-1-yn-1-yl]cyclopentanol](/img/structure/B11046629.png)
